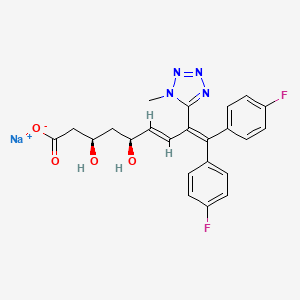
B99Nwa524X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
B99Nwa524X undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
B99Nwa524X has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactionsAdditionally, this compound is used in industrial processes for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of B99Nwa524X involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved in the mechanism of action of this compound are still under investigation .
Comparison with Similar Compounds
B99Nwa524X can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or structural motifs. The uniqueness of this compound lies in its specific molecular configuration and the presence of unique substituents that confer distinct chemical and biological properties. Examples of similar compounds include other sodium salts of fluorinated organic molecules .
Properties
CAS No. |
130320-56-8 |
|---|---|
Molecular Formula |
C23H21F2N4NaO4 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
sodium;(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoate |
InChI |
InChI=1S/C23H22F2N4O4.Na/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15;/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33);/q;+1/p-1/b11-10+;/t18-,19-;/m1./s1 |
InChI Key |
NTDIRNUKAZNMSW-QKPRLWPNSA-M |
Isomeric SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















